molecular formula C6H11NO B099434 N,N-Dimethylcyclopropanecarboxamide CAS No. 17696-23-0

N,N-Dimethylcyclopropanecarboxamide

Cat. No. B099434
CAS RN: 17696-23-0
M. Wt: 113.16 g/mol
InChI Key: DVQLGAFYVKJEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394993B2

Procedure details

A 250 ml round-bottomed flask is filled with magnesium (4.9 g, 0.20 mol) and iodine (0.1 g) is sublimated to the magnesium, then diethyl ether (100 ml) is added and under boiling a solution of 3-methoxybenzyl chloride (11.9 ml, 0.1 mol) and diethyl ether (40 ml) are added to the reaction mixture. The mixture is boiled for one hour and at this temperature a solution of cyclopropanecarboxylic acid dimethylamide (16.6 g, 0.15 mol) and tetrahydrofuran (70 ml) are added. The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (80 ml, 1:1) is added dropwise to the mixture. The organic layer is dried and the residue (32 g) is fractionated in vacuo.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9]Cl.CN(C)[C:16]([CH:18]1[CH2:20][CH2:19]1)=[O:17]>O1CCCC1.C(OCC)C>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH2:9][C:16]([CH:18]1[CH2:20][CH2:19]1)=[O:17]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
11.9 mL
Type
reactant
Smiles
COC=1C=C(CCl)C=CC1
Step Four
Name
Quantity
16.6 g
Type
reactant
Smiles
CN(C(=O)C1CC1)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (80 ml, 1:1)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the reaction mixture
ADDITION
Type
ADDITION
Details
is added dropwise to the mixture
CUSTOM
Type
CUSTOM
Details
The organic layer is dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(CC(=O)C2CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.